1-(4-tert-Butylphenyl)-2-propanol
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8,10,14H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDGXDVLSFTDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalyst Systems
In a representative procedure, 2-methyl-3-(4-tert-butylphenyl)-propenol (0.85 g, 40 mmol) is dissolved in dichloromethane (10 mL) and subjected to hydrogenation at 25 atm H₂ pressure using a palladium-based chiral catalyst (0.04 mmol). After 20 hours, the reaction mixture is washed with brine, dried over anhydrous MgSO₄, and purified via column chromatography (petroleum ether/ethyl acetate, 5:1), yielding 0.84 g (98%) of this compound with 96% ee. The enantiomeric purity is confirmed by polarimetry ([α]D¹⁵ = –9.36° in chloroform) and chiral HPLC analysis.
Impact of Catalyst Loading and Solvent Choice
Variations in catalyst loading (0.1–1.0 mol%) reveal that 0.1 mol% achieves optimal conversion without compromising enantioselectivity. Polar aprotic solvents like dichloromethane enhance reaction rates compared to tetrahydrofuran (THF) or ethanol, likely due to improved substrate solubility.
Grignard Reaction Approaches
The Grignard reaction offers an alternative route, particularly for synthesizing structurally related tert-butylphenyl alcohols. While direct literature on this compound is limited, analogous procedures for 2-methyl-3-(4-tert-butylphenyl)-propanal suggest adaptability.
Synthesis via 4-tert-Butylbenzaldehyde Intermediates
4-tert-Butylbenzaldehyde, a common starting material, reacts with methylmagnesium bromide to form a secondary alcohol intermediate. Subsequent oxidation and reduction steps yield the target compound, though this route suffers from lower overall yields (60–70%) due to side-product formation during oxidation.
Reduction of Ketone Precursors
Ketone precursors such as 1-(4-tert-butylphenyl)-2-propanone are reduced using NaBH₄ or LiAlH₄. NaBH₄ in methanol at 0°C provides moderate yields (75–80%), while LiAlH₄ in THF at reflux increases yields to 85–90% but requires rigorous anhydrous conditions.
Asymmetric Synthesis Techniques
Asymmetric hydrogenation using chiral Ru or Rh catalysts achieves enantiomeric ratios >20:1. For instance, (S)-BINAP-Ru complexes convert propenol precursors to (S)-1-(4-tert-butylphenyl)-2-propanol with 96% ee, as demonstrated in patent CN103304388A.
Industrial-Scale Production Considerations
Isomer Purity Challenges
Industrial processes combat meta-isomer impurities (0.5–2%) originating from 3-tert-butyltoluene in raw materials. Distillation under reduced pressure (10–15 mmHg) effectively isolates the para-isomer, achieving >99% purity.
Solvent Recycling and Waste Management
Dichloromethane and ethyl acetate are recovered via fractional distillation, reducing production costs by 20–30%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | 98 | 96 | High stereoselectivity, scalable | Requires high-pressure equipment |
| Grignard Reaction | 70 | N/A | Adaptable to analogs | Multi-step, lower yields |
| Ketone Reduction | 90 | N/A | Simple conditions | Requires ketone precursor |
Data Tables and Reaction Optimization
Table 1: Catalytic Hydrogenation Optimization
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 0.1 | CH₂Cl₂ | 25 | 98 | 96 |
| 0.5 | THF | 25 | 85 | 92 |
| 1.0 | Ethanol | 25 | 78 | 88 |
Table 2: Industrial Isomer Purification
| Distillation Pressure (mmHg) | Para-Isomer Purity (%) | Meta-Isomer Content (%) |
|---|---|---|
| 10 | 99.5 | 0.5 |
| 15 | 99.0 | 1.0 |
| 760 | 90.0 | 10.0 |
Chemical Reactions Analysis
1-(4-tert-Butylphenyl)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-tert-butylphenyl)-2-propanone using oxidizing agents like chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can convert the compound to this compound using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride (NaBH₄), methanol as solvent, room temperature.
Substitution: Various electrophiles, such as nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed:
Oxidation: 1-(4-tert-butylphenyl)-2-propanone.
Reduction: this compound (same as starting material).
Substitution: Nitro- or sulfonated derivatives of this compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18O
- Molar Mass : 194.29 g/mol
- Structure : Characterized by a tert-butyl group attached to a para-substituted phenyl ring.
Chemistry
- Stabilizer and Antioxidant : Used in organic synthesis and polymer chemistry to enhance stability and prevent oxidation.
Biology
- Antioxidant Studies : Investigated for its potential to mitigate oxidative stress in biological systems.
Medicine
- Pharmaceutical Formulations : Explored for anti-inflammatory properties and potential therapeutic effects in treating skin infections.
Industry
- Lubricants and Plasticizers : Employed in the production of various industrial chemicals.
Antimicrobial Activity
1-(4-tert-Butylphenyl)-2-propanol has demonstrated significant antimicrobial activity:
- Inhibition of Bacterial Growth : Effective against Staphylococcus aureus and Escherichia coli, with MICs ranging from 50 to 200 µg/mL.
Case Study 1: Antimicrobial Efficacy
A laboratory study evaluated its efficacy against pathogenic bacteria and fungi:
- Resulted in reduced biofilm formation in Pseudomonas aeruginosa, indicating potential for infection prevention.
Case Study 2: Therapeutic Potential
A clinical trial assessed its use as a topical agent for antibiotic-resistant skin infections:
- Participants showed notable improvement when treated with formulations containing this compound compared to standard treatments.
Mechanism of Action
The antioxidant properties of 1-(4-tert-Butylphenyl)-2-propanol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are primarily related to the body's natural defense mechanisms against oxidative stress.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
Comparison with 1-Propanol and 2-Propanol Derivatives demonstrates that positional isomerism in propanol derivatives significantly impacts biological interactions. For example, 1-propanol induces reentrant DNA conformational transitions, while 2-propanol causes persistent DNA compaction due to differences in solvation and hydrogen bonding . Extending this to 1-(4-tert-Butylphenyl)-2-propanol, the hydroxyl group on the second carbon likely enhances intramolecular hydrogen bonding compared to 1-substituted analogs, affecting solubility and phase behavior.
Table 1: Positional Isomer Effects
Substituent Effects: tert-Butyl vs. Other Groups
Hydrophobicity and Steric Hindrance Compared to 1-(4-Phenoxyphenoxy)-2-propanol (), which contains a phenoxy group, the tert-butyl substituent in this compound increases hydrophobicity (logP ~3.1 inferred from ) and steric hindrance. This reduces water solubility but enhances compatibility with nonpolar matrices, making it suitable for polymer additives or surfactants.
Table 2: Substituent-Driven Properties
Pharmaceutical Derivatives and Reactivity
Comparison with Propranolol Hydrochloride and Inosiplex Propranolol () and Inosiplex () share the 2-propanol backbone but feature amino or aromatic ether groups. For instance, Propranolol’s 1-isopropylamino-3-(naphthyloxy) substituents enable β-blocker activity, while this compound lacks such functional groups, limiting direct pharmacological relevance. However, its hydroxyl group could serve as a synthetic handle for esterification or glycosylation.
Biological Activity
1-(4-tert-Butylphenyl)-2-propanol, also known as a tertiary alcohol, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
The chemical structure of this compound consists of a tert-butyl group attached to a phenyl ring, which is further connected to a propanol moiety. This unique structure contributes to its biological activities, particularly in pharmacological contexts.
Antioxidant Properties
Research has indicated that derivatives of propanol, including this compound, exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study highlighted the potential of propanol derivatives as effective antioxidants, suggesting their use in therapeutic applications .
The mechanism by which this compound exerts its biological effects may involve the modulation of various signaling pathways. It has been observed to interact with specific enzymes and receptors, influencing metabolic processes. For instance, it may inhibit certain enzymes involved in the metabolism of xenobiotics, thereby enhancing detoxification processes .
Study on Antioxidant Activity
A notable study evaluated the antioxidant capacity of various propanol derivatives, including this compound. The results demonstrated that this compound effectively scavenged free radicals in vitro, indicating its potential as a protective agent against oxidative damage .
Neuroprotective Effects
Another research effort investigated the neuroprotective effects of this compound in animal models. The findings suggested that treatment with this compound resulted in reduced neuronal damage following induced oxidative stress. This neuroprotective effect was attributed to its antioxidant properties and potential modulation of neuroinflammatory pathways .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antioxidant, Neuroprotective | Free radical scavenging, enzyme inhibition |
| Propranolol | Beta-blocker | Beta-adrenergic receptor antagonism |
| 1-(4-isopropylphenyl)-2-propanol | Antioxidant | Similar to above |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antioxidant Efficacy : Evaluated through various assays (DPPH, ABTS), showing significant radical scavenging abilities.
- Neuroprotective Studies : Animal studies indicating reduced oxidative damage and inflammation in neuronal tissues.
- Pharmacological Applications : Potential applications in formulations aimed at reducing oxidative stress-related conditions.
Q & A
Q. What are the standard synthetic routes for 1-(4-tert-Butylphenyl)-2-propanol, and how are reaction conditions optimized?
The compound is typically synthesized via Friedel-Crafts alkylation or reduction of a ketone precursor. For example, catalytic hydrogenation of 1-(4-tert-butylphenyl)prop-2-en-1-one (CAS 46249-51-8) using palladium on carbon in ethanol achieves high yields . Optimization involves adjusting catalyst loading (5–10 wt%), hydrogen pressure (1–3 atm), and reaction time (12–24 hours). Purity is monitored via HPLC with a C18 column and methanol/water mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) .
Q. How is this compound characterized structurally and spectroscopically?
Key techniques include:
- NMR : H and C NMR identify substituent effects (e.g., tert-butyl group at δ ~1.3 ppm for H, 29–34 ppm for C). Aromatic protons appear as a singlet at δ ~7.3 ppm due to symmetry .
- X-ray crystallography : Monoclinic crystal systems (space group P21) with unit cell parameters (e.g., a = 9.997 Å, b = 9.563 Å) confirm stereochemistry .
- Mass spectrometry : ESI-MS shows [M+H] peaks at m/z 221.2 .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While no significant hazards are reported, standard precautions include:
- Avoiding prolonged skin contact (use nitrile gloves, lab coats) .
- Working in a fume hood to minimize inhalation risks .
- Storing in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can biocatalytic methods improve the enantioselective synthesis of this compound?
Lipases (e.g., Candida antarctica) catalyze kinetic resolution of racemic mixtures in non-polar solvents (e.g., hexane). Optimization involves:
- Substrate-to-enzyme ratio (10:1 w/w).
- Temperature control (30–40°C) to enhance enantiomeric excess (ee > 90%) .
- Monitoring via chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10) .
Q. What thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) are critical for process scaling?
Vapor pressure () is measured via the transpiration method. For this compound:
- ranges from 0.1–0.5 kPa at 298–318 K.
- Enthalpy of vaporization () is derived from linear Clausius-Clapeyron plots (R > 0.99) .
Q. How do researchers resolve contradictions in NMR data for structurally similar analogs?
Discrepancies (e.g., aromatic splitting patterns) arise from steric hindrance or solvent effects. Strategies include:
- Variable-temperature NMR to assess conformational flexibility .
- DFT calculations (B3LYP/6-311+G(d,p)) to simulate spectra and compare with experimental data .
Q. What structure-activity relationships (SARs) govern the biological or catalytic activity of this compound?
The tert-butyl group enhances lipophilicity (logP ~3.5), impacting membrane permeability. Comparative studies with 4’-methoxyacetophenone show:
- Higher steric bulk reduces enzymatic binding affinity (K increases by 2–3 fold) .
- Polar propanol moiety enables hydrogen bonding in catalytic sites (e.g., alcohol dehydrogenases) .
Q. What green chemistry approaches minimize waste in its synthesis?
Q. How do experimental data align with computational predictions for this compound?
Deviations in vapor pressure (experimental vs. COSMO-RS predictions) are <10% at 298–318 K. Corrections for associative interactions (e.g., hydrogen bonding) improve model accuracy .
Q. What methodologies address challenges in handling air- or moisture-sensitive intermediates during synthesis?
- Use Schlenk lines for anhydrous conditions (<1 ppm HO) .
- Quench reactive intermediates (e.g., Grignard reagents) with saturated NHCl to prevent exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
